molecular formula CH2O2 B056316 Formic Acid O-d CAS No. 925-94-0

Formic Acid O-d

Cat. No.: B056316
CAS No.: 925-94-0
M. Wt: 47.031 g/mol
InChI Key: BDAGIHXWWSANSR-DYCDLGHISA-N
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Description

Formic (2H)acid, also known as deuterated formic acid, is a variant of formic acid where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the formula DCOOH. Formic acid itself is the simplest carboxylic acid and is naturally found in the venom of ants and bees. It is a colorless, fuming liquid with a pungent odor and is used in various industrial applications .

Scientific Research Applications

Formic (2H)acid has several applications in scientific research:

Mechanism of Action

Formic acid exhibits the typical characteristics of a carboxylic acid, such as the ability to donate a proton (H+) due to the presence of the hydroxyl group . It is also distinguished by its acid strength, its failure to form an anhydride, and its reactivity as a reducing agent .

Safety and Hazards

Formic acid is harmful if swallowed and causes severe skin burns and eye damage. It is toxic if inhaled and corrosive to the respiratory tract . It is also flammable, and its containers may explode when heated .

Future Directions

Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . It is also considered an effective liquid chemical for hydrogen storage .

Biochemical Analysis

Biochemical Properties

Formic Acid O-d participates in numerous biochemical reactions. It is involved in the non-oxidative pentose phosphate pathway (PPP), which is crucial for the generation of NADPH and the synthesis of ribose 5-phosphate . The enzymes, proteins, and other biomolecules it interacts with include transaldolase and transketolase, which are key enzymes in the PPP .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce a viable-but-non-culturable state in certain bacteria, triggering new antimicrobial resistance traits . It influences cell function by affecting metabolic activity, respiratory markers, and membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in various biochemical reactions. It is involved in the oxidation process, where it is converted into CO2 and H2O . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that formic acid oxidation, including the reaction processes and electrocatalysts, is not very clear, especially regarding the confirmation of the intermediates

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, formic acid has been used as a feed additive in animal nutrition, and its use is not expected to contribute to consumer exposure

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a key role in the non-oxidative pentose phosphate pathway, which is crucial for the generation of NADPH and the synthesis of ribose 5-phosphate . It interacts with enzymes such as transaldolase and transketolase in this pathway .

Subcellular Localization

It is known that formic acid is involved in various biochemical reactions within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Formic (2H)acid can be synthesized through the reaction of deuterated water (D2O) with carbon monoxide in the presence of a catalyst. Another method involves the hydrolysis of deuterated methyl formate (DCOOCH3) using deuterated water .

Industrial Production Methods: Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. For deuterated formic acid, the process is similar but uses deuterated methanol and deuterated water .

Chemical Reactions Analysis

Types of Reactions: Formic (2H)acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols in the presence of an acid catalyst.

Major Products:

Comparison with Similar Compounds

Uniqueness: Formic (2H)acid is unique due to the presence of deuterium, which makes it valuable for isotopic labeling studies and tracing mechanisms in chemical and biological systems .

Properties

IUPAC Name

deuterio formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239024
Record name Formic (2H)acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-94-0
Record name Formic acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic (2H)acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.937
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Synthesis routes and methods I

Procedure details

Name
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN(C(=O)[O-])C(C)(C)C)cc1
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Synthesis routes and methods II

Procedure details

Name
Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1Cc1ccccc1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formic Acid O-d
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Formic Acid O-d
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Formic Acid O-d
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Formic Acid O-d
Customer
Q & A

Q1: Why was deuterio formate observed as a product instead of regular formate in the oxalate decarboxylase reaction when performed in D2O?

A1: The study found that when the oxalate decarboxylase reaction was carried out in D2O (heavy water), the product formed was C-deuterio formate rather than regular formate. [] This observation indicates that the source of the hydrogen atom incorporated into the formate molecule is the solvent itself. The authors suggest that this supports a mechanism where a proton (or deuteron in this case) transfer event occurs during a rate-limiting step of the enzymatic reaction.

Q2: Did the researchers observe any enzyme-catalyzed exchange of the C-hydron in deuterio formate? What does this imply about the reaction mechanism?

A2: Interestingly, the researchers did not observe any enzyme-catalyzed exchange of the C-hydron in deuterio formate using their infrared spectroscopy assay. [] This finding implies that while a formyl radical intermediate might be formed during the forward reaction (oxalate to formate), this intermediate is not accessible in the reverse reaction. This observation provides valuable insight into the potential mechanism of oxalate decarboxylase and suggests that the formation of potentially harmful radical intermediates is restricted to the forward reaction.

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